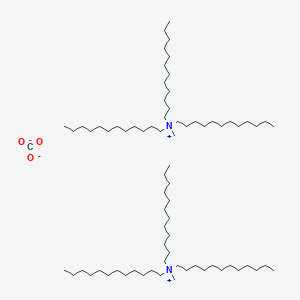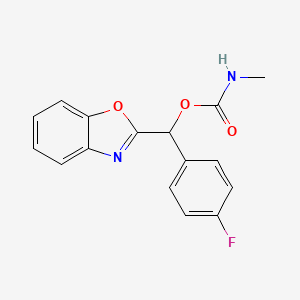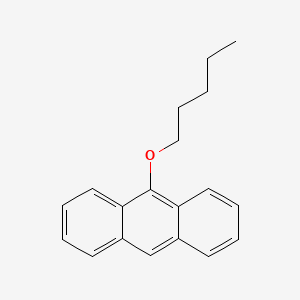
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate: is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. The compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate typically involves the reaction of N,N-didodecyl-N-methyldodecan-1-amine with carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the carbonate salt. The process may involve the use of solvents and catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through various techniques such as crystallization and filtration to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce aldehydes or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and other biological systems due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate involves its interaction with lipid membranes. The compound’s long alkyl chains allow it to insert into lipid bilayers, disrupting membrane integrity. This property makes it effective as a surfactant and antimicrobial agent. The molecular targets include lipid molecules in cell membranes, leading to increased membrane permeability and potential cell lysis.
Vergleich Mit ähnlichen Verbindungen
- N,N-Bis(2-hydroxyethyl)-N-methyldodecan-1-aminium chloride
- Dodecyltrimethylammonium chloride
- Tetradecyl trimethyl ammonium chloride
- Cetrimonium chloride
Comparison: Bis(N,N-didodecyl-N-methyldodecan-1-aminium) carbonate is unique due to its carbonate group and long alkyl chains, which enhance its surfactant properties compared to other quaternary ammonium compounds. Its ability to disrupt lipid membranes more effectively makes it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
105102-77-0 |
|---|---|
Molekularformel |
C75H156N2O3 |
Molekulargewicht |
1134.1 g/mol |
IUPAC-Name |
tridodecyl(methyl)azanium;carbonate |
InChI |
InChI=1S/2C37H78N.CH2O3/c2*1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;2-1(3)4/h2*5-37H2,1-4H3;(H2,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
GTVRZKRSDLTBIQ-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.C(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14316321.png)
![1-[Bis(phenylsulfanyl)methyl]naphthalene](/img/structure/B14316323.png)
![N-(2-Aminoethyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14316327.png)

![4-ethyl-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol](/img/structure/B14316335.png)


![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)

![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
